Ramipril-d5 Acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramipril-d5 Acyl-beta-D-glucuronide is a deuterated and sugar-conjugated angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of Ramipril, which is widely used in the management of hypertension and heart failure. The compound has a molecular formula of C29H35D5N2O11 and a molecular weight of 597.67 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d5 Acyl-beta-D-glucuronide involves the deuteration of Ramipril followed by conjugation with beta-D-glucuronic acid. The process typically includes the following steps:
Deuteration: Ramipril is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated Ramipril is then conjugated with beta-D-glucuronic acid using enzymatic or chemical methods.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Solid-Phase Extraction: To isolate and purify the compound.
High-Performance Liquid Chromatography (HPLC): For further purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Ramipril-d5 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form Ramipril-d5 and beta-D-glucuronic acid.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
The major products formed from these reactions include deuterated Ramipril and beta-D-glucuronic acid .
Applications De Recherche Scientifique
Ramipril-d5 Acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Ramipril in the body.
Drug Development: Helps in the development of new ACE inhibitors with improved efficacy and safety profiles.
Biological Research: Used in studies related to hypertension and cardiovascular diseases.
Mécanisme D'action
Ramipril-d5 Acyl-beta-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the pathways involved in the RAAS .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ramiprilat-d5 Acyl-beta-D-glucuronide: A labeled metabolite of Ramipril with similar inhibitory effects on ACE.
Zofenopril: Another ACE inhibitor, but Ramipril is reported to be more potent.
Uniqueness
Ramipril-d5 Acyl-beta-D-glucuronide is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. The sugar-conjugated form also facilitates its excretion and reduces potential side effects .
Propriétés
Formule moléculaire |
C29H40N2O11 |
---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1/i4D,5D,6D,8D,9D |
Clé InChI |
ZJZVWDOXIZGYPD-VYIBSWFJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H] |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.